molecular formula C12H13FO B8468091 4-(p-Fluorophenyl)-3-cyclohexen-1-ol

4-(p-Fluorophenyl)-3-cyclohexen-1-ol

Cat. No.: B8468091
M. Wt: 192.23 g/mol
InChI Key: URHNMDLUYXABOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(p-Fluorophenyl)-3-cyclohexen-1-ol is a cyclohexenol derivative featuring a para-fluorophenyl substituent at the 4-position of the cyclohexene ring. The compound combines a hydroxyl group at position 1 with a conjugated double bond at position 3, creating a structure that balances hydrophilicity and lipophilicity. The p-fluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions in biological or chemical systems.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

4-(4-fluorophenyl)cyclohex-3-en-1-ol

InChI

InChI=1S/C12H13FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6,12,14H,4,7-8H2

InChI Key

URHNMDLUYXABOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Cyclohexenol Derivatives with Alkyl Substituents

Example Compounds :

  • 4-Methyl-1-(methylethyl)-3-cyclohexen-1-ol (): This compound replaces the p-fluorophenyl group with methyl and isopropyl groups.
    • Key Differences :
  • Lipophilicity : The alkyl substituents increase hydrophobicity compared to the fluorophenyl group, which has moderate polarity due to the fluorine atom.
  • Synthetic Accessibility: Alkyl-substituted cyclohexenols are often synthesized via conventional acid-catalyzed cyclization or dehydration reactions, avoiding the complexities of aromatic fluorination . Applications: Found in volatile oil analyses (e.g., traditional Chinese medicine formulations), suggesting roles in fragrance or natural product chemistry .

Comparison Table :

Property 4-(p-Fluorophenyl)-3-cyclohexen-1-ol 4-Methyl-1-(methylethyl)-3-cyclohexen-1-ol
Substituent p-Fluorophenyl Methyl, isopropyl
Molecular Weight ~222.3 g/mol (estimated) ~168.3 g/mol
Polarity Moderate (due to F) Low (alkyl groups)
Reported Applications Not explicitly stated Volatile oils, fragrances

Fluorinated Aromatic Compounds in Pharmaceuticals

Example Compounds :

  • Ezetimibe (): Contains a p-fluorophenyl group as part of its azetidinone structure. Key Similarities:
  • Fluorine’s Role : Enhances metabolic stability and binding affinity in cholesterol absorption inhibition.
    • Key Differences :
  • Core Structure: Ezetimibe’s azetidinone and glucuronide-conjugating groups enable systemic activity, unlike the simpler cyclohexenol framework.
  • Paroxetine Hydrochloride (): A selective serotonin reuptake inhibitor (SSRI) with a p-fluorophenyl group in its piperidine structure.
    • Comparison Insight :
  • The fluorophenyl group in paroxetine contributes to its pharmacokinetic profile, suggesting that this compound could similarly influence bioactivity if functionalized appropriately .

Comparison Table :

Property This compound Ezetimibe Paroxetine Hydrochloride
Core Structure Cyclohexenol Azetidinone Piperidine
Fluorine Position Para on phenyl Para on phenyl Para on phenyl
Molecular Weight ~222.3 g/mol 409.43 g/mol 374.83 g/mol (hemihydrate)
Primary Use Research chemical (assumed) Cholesterol management Antidepressant

Fluorinated Compounds in Agrochemicals

Example Compound :

  • Epoxiconazole (): A triazole fungicide with p-fluorophenyl and chlorophenyl groups.
    • Comparison Insight :
  • Fluorine’s electron-withdrawing effect stabilizes epoxiconazole against degradation, a property that could extend to this compound in pesticidal formulations if further derivatized .

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